4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol
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Overview
Description
4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is a chemical compound that features a phenol group attached to a tetrazole ring through an imino linkage. This compound is of interest due to its unique structure, which combines the properties of both phenolic and tetrazole moieties. Phenolic compounds are known for their antioxidant properties, while tetrazoles are often used in pharmaceuticals and materials science for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol typically involves the reaction of a phenolic compound with a tetrazole derivative. One common method involves the use of a phenol derivative that undergoes a nucleophilic substitution reaction with a tetrazole precursor under basic conditions. The reaction can be facilitated by the presence of a catalyst such as a transition metal complex.
Another synthetic route involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced imino derivatives.
Substitution: Ethers, esters, or other substituted phenolic compounds.
Scientific Research Applications
4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of both phenolic and tetrazole groups
Mechanism of Action
The mechanism of action of 4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The tetrazole ring can interact with microbial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine: A tetrazole derivative with similar reactivity but lacking the phenolic group.
4-(1H-Imidazol-1-yl)phenol: A compound with a phenolic group attached to an imidazole ring, offering different chemical properties and applications.
Uniqueness
4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol is unique due to its combination of phenolic and tetrazole functionalities, which confer both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H8N6O |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C8H8N6O/c9-8-11-12-13-14(8)10-5-6-1-3-7(15)4-2-6/h1-5,15H,(H2,9,11,13)/b10-5+ |
InChI Key |
KFHIRLBEHFSPGI-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NN=N2)N)O |
Origin of Product |
United States |
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